molecular formula C15H21N B2990419 N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287334-09-0

N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No.: B2990419
CAS No.: 2287334-09-0
M. Wt: 215.34
InChI Key: PLJANAMKCBJRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[111]pentanyl]methanamine is a unique compound with a fascinating structural profile This molecule combines the rigid bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine typically begins with the preparation of the bicyclo[1.1.1]pentane core. This can be achieved through [2+2+1] cycloaddition reactions involving tricyclo[1.1.0.0^1,3]pentane and appropriate reagents. The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride. The final step involves the reductive amination of the intermediate with N-methylmethanamine under hydrogenation conditions, often catalyzed by palladium on carbon.

Industrial Production Methods

For industrial-scale production, continuous flow reactors are often employed to ensure consistent reaction conditions and yield optimization. Catalytic hydrogenation remains the preferred method for the final amination step, ensuring high purity and yield of the target compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine undergoes various chemical reactions, including:

  • Oxidation: : The bicyclo[1.1.1]pentane core can be oxidized to form ketone derivatives.

  • Reduction: : The compound can be reduced to generate dehydrogenated analogs.

  • Substitution: : The phenylethyl group can be subjected to electrophilic substitution, yielding different derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic media.

  • Reduction: : Sodium borohydride or lithium aluminum hydride under standard conditions.

  • Substitution: : Typical electrophilic reagents such as bromine or nitric acid, depending on the desired substitution pattern.

Major Products Formed from These Reactions

  • Oxidation: : Formation of ketone derivatives.

  • Reduction: : Dehydrogenated bicyclo[1.1.1]pentane analogs.

  • Substitution: : Phenylethyl-substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound’s unique structural motif makes it a subject of interest for creating novel catalysts and studying reaction mechanisms involving rigid molecular scaffolds.

Biology

In biological research, N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine is explored for its potential interactions with various biomolecular targets, potentially serving as a model compound for studying structure-activity relationships.

Medicine

Preliminary studies suggest that derivatives of this compound could exhibit pharmacological activities, including neuroprotective and anti-inflammatory effects, making it a candidate for drug discovery.

Industry

In industrial applications, this compound may be used in the development of advanced materials, owing to the rigidity and stability provided by the bicyclo[1.1.1]pentane core.

Mechanism of Action

N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine exerts its effects primarily through its interaction with molecular targets involving hydrogen bonding and hydrophobic interactions. The bicyclo[1.1.1]pentane core provides a rigid framework that influences the spatial orientation of functional groups, affecting binding affinity and specificity. Pathways involved include neurotransmitter modulation and inflammatory response pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine is unique due to its combination of the bicyclo[1.1.1]pentane core with phenylethyl and methylamine groups. Similar compounds include:

  • 1-(Phenylethyl)-3-bicyclo[1.1.1]pentane carboxylic acid: : Lacks the methylamine group, resulting in different chemical reactivity and biological activity.

  • N-Methyl-3-(2-phenylethyl)-2-azabicyclo[2.2.1]heptane: : Contains a different bicyclic scaffold, altering its interaction with molecular targets.

Properties

IUPAC Name

N-methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-16-12-15-9-14(10-15,11-15)8-7-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJANAMKCBJRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.